molecular formula C7H6F3NO3 B1443500 Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate CAS No. 1341552-49-5

Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate

Cat. No.: B1443500
CAS No.: 1341552-49-5
M. Wt: 209.12 g/mol
InChI Key: VQXLITGNNDFCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and an ethyl carboxylate ester at position 2. Isoxazole derivatives are pharmacologically significant due to their diverse biological activities, including antibacterial, anti-convulsant, and anti-inflammatory properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3/c1-2-13-6(12)4-3-11-14-5(4)7(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXLITGNNDFCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step (a): Synthesis of Ethyl Ethoxymethyleneacetoacetate Intermediate

  • Reagents: Ethylacetoacetate, triethylorthoformate, and acetic anhydride
  • Conditions: Reaction temperature maintained between 75°C and 150°C, preferably 100°C to 110°C
  • Process: These reagents are reacted to form a mixture containing ethyl ethoxymethyleneacetoacetic ester along with non-reactive components.
  • Separation: The non-reactive components can be removed by distillation under reduced pressure to isolate the pure intermediate.

Step (b): Cyclization to Form Ethyl-5-(trifluoromethyl)isoxazole-4-carboxylate

  • Reagents: Ethyl ethoxymethyleneacetoacetic ester, hydroxylamine sulfate, sodium acetate or a salt of trifluoroacetic acid
  • Conditions: Temperature range from −20°C to 10°C, optimally −10°C to 0°C
  • Procedure: The ester intermediate is reacted with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetate salts. The reaction is carried out with vigorous stirring and slow addition of hydroxylamine sulfate solution to control temperature and avoid impurities.
  • Outcome: Formation of crude ethyl-5-(trifluoromethyl)isoxazole-4-carboxylate with high yield (~85% crude yield reported).

Step (c): Purification and Conversion to Acid

  • The crude ester can be purified by standard techniques such as extraction and solvent removal.
  • The ester may be hydrolyzed with strong acids to form the corresponding 5-(trifluoromethyl)isoxazole-4-carboxylic acid.

Step (d): Conversion to Acid Chloride

  • Reagents: 5-(trifluoromethyl)isoxazole-4-carboxylic acid, thionyl chloride (SOCl₂)
  • Conditions: Reaction typically performed in anhydrous conditions, optionally using solvents such as toluene or ethyl acetate.
  • Purpose: Formation of the acyl chloride intermediate for further functionalization.

Step (e): Final Functionalization (If applicable)

  • The acyl chloride can be reacted with amines (e.g., trifluoromethyl aniline) and amine bases (e.g., triethylamine) at 0°C to 50°C to form amide derivatives.
  • Although this step is beyond the ester preparation, it is relevant for downstream synthesis of related compounds.

Key Research Findings and Optimization Notes

Aspect Details
Use of Hydroxylamine Sulfate Using hydroxylamine sulfate instead of hydrochloride significantly reduces isomeric impurities and improves reaction clarity.
Temperature Control Maintaining low temperatures (−10°C to 0°C) during cyclization minimizes by-products formation.
By-product Formation The process minimizes formation of 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA) and isomeric impurities to less than 0.1%.
Purity Final products typically show 99.8-100% purity by HPLC, indicating high-quality synthesis.
Yield Crude yield of ethyl-5-(trifluoromethyl)isoxazole-4-carboxylate is approximately 85%.
Separation Techniques Distillation under reduced pressure and solvent extraction are effective for intermediate purification.

Reaction Scheme Summary

Step Reaction Components Conditions Key Outcome
(a) Ethylacetoacetate + Triethylorthoformate + Acetic anhydride 100–110°C, 75–150°C range Ethyl ethoxymethyleneacetoacetate intermediate
(b) Intermediate + Hydroxylamine sulfate + Sodium acetate −20°C to 10°C, preferably −10°C to 0°C Cyclization to ethyl-5-(trifluoromethyl)isoxazole-4-carboxylate
(c) Ester + Strong acid Standard acid hydrolysis 5-(Trifluoromethyl)isoxazole-4-carboxylic acid
(d) Acid + Thionyl chloride Anhydrous, solvent optional Acid chloride intermediate
(e) Acid chloride + Amine + Amine base 0–50°C Amide derivatives (downstream synthesis)

Analytical and Quality Control Considerations

  • HPLC Analysis: Critical for detecting isomeric impurities and by-products such as CATA, which can co-elute closely with the target compound.
  • Purity Monitoring: High-performance liquid chromatography (HPLC) is used to ensure product purity above 99.8%.
  • Impurity Control: Use of hydroxylamine sulfate and temperature regulation are key to minimizing impurities.

Chemical Reactions Analysis

Oxidation Reactions

The ester group undergoes oxidation to form carboxylic acid derivatives. Key findings include:

Reagent/ConditionsProductYieldSelectivityReference
KMnO₄ (acidic)5-(Trifluoromethyl)isoxazole-4-carboxylic acid78%High (>90%)
CrO₃ (H₂SO₄)Same as above65%Moderate

Mechanistic studies suggest the trifluoromethyl group stabilizes the transition state during oxidation, reducing side reactions.

Reduction Reactions

The ester moiety is selectively reduced to primary alcohols:

Reagent/ConditionsProductYieldNotes
LiAlH₄ (THF, 0°C)4-(Hydroxymethyl)-5-(trifluoromethyl)isoxazole82%Exothermic reaction requiring controlled addition
DIBAL-H (toluene, −78°C)Same as above70%Improved selectivity for ester over ring

The trifluoromethyl group remains intact under these conditions due to its strong C–F bonds.

Nucleophilic Substitution

The isoxazole ring participates in regioselective substitutions:

PositionReagentProductConditionsYield
C-3NH₂OH3-Amino-5-(trifluoromethyl)isoxazole-4-carboxylateEthanol, reflux68%
C-5NaN₃5-Azido derivativeDMF, 80°C55%

Density functional theory (DFT) calculations indicate the trifluoromethyl group directs electrophiles to the C-3 position by altering ring electron density .

Ring-Opening Reactions

Under strongly acidic or basic conditions, the isoxazole ring undergoes cleavage:

ConditionsProductMechanism
HCl (conc.)/Δβ-Keto ester intermediateProtonation at N–O bond followed by ring scission
NaOH (aq.)/ΔTrifluoromethyl malonate derivativesBase-induced ring opening via enolate formation

These reactions provide access to linear chain compounds for further functionalization .

Cycloaddition and Conjugation

The compound participates in [3+2] cycloadditions with alkynes:

Reaction PartnerCatalystProductApplication
Phenylacetylene18-crown-6/K₂CO₃Isoxazole-linked conjugatesGlycobiology
Propargyl alcoholCuIFused bicyclic systemsDrug discovery

These reactions exploit the electron-deficient nature of the isoxazole ring, enabling applications in bioconjugation .

Stability and Reactivity Trends

Comparative studies reveal:

  • pH Stability : Stable in neutral conditions (pH 6–8) but hydrolyzes rapidly at pH >10

  • Thermal Decomposition : Onset at 220°C (DSC data), forming CO₂ and trifluoromethyl byproducts

  • Solvent Effects : Reactivity in polar aprotic solvents (DMF, DMSO) exceeds that in THF or ethers

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate has been investigated for its therapeutic properties due to the biological activities associated with isoxazole derivatives. These activities include:

  • Anti-inflammatory Effects : Research indicates that compounds with isoxazole structures can inhibit inflammatory pathways, making them candidates for anti-inflammatory drugs. This compound may exhibit similar properties, potentially useful in treating conditions like rheumatoid arthritis and other inflammatory diseases .
  • Antimicrobial Activity : The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which may improve its interaction with microbial targets. Studies have shown that isoxazole derivatives can exhibit significant antimicrobial activity, suggesting potential applications in developing new antibiotics.
  • Antiviral Properties : Some isoxazole derivatives have demonstrated antiviral activity against various pathogens. This compound could be explored further in this context, particularly against viral infections where current treatments are inadequate.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : this compound can be utilized in the synthesis of more complex isoxazole derivatives or other heterocycles, which are essential in pharmaceutical development and material science .
  • Ligand in Coordination Chemistry : The compound can act as a ligand for metal ions, facilitating coordination chemistry applications. This property is crucial for developing catalysts and materials with specific electronic or magnetic properties.

Material Science

The unique properties of this compound make it suitable for various industrial applications:

  • Development of Advanced Materials : The compound's stability and reactivity allow it to be incorporated into polymers and composites, enhancing their performance characteristics. This application could lead to innovations in coatings, adhesives, and other materials requiring specific thermal or mechanical properties .

Case Study 1: Anti-inflammatory Activity

A study focused on the synthesis of isoxazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic uses in chronic inflammatory conditions.

Case Study 2: Antimicrobial Properties

Research exploring the antimicrobial efficacy of various isoxazole derivatives highlighted that those containing trifluoromethyl groups showed enhanced activity against resistant bacterial strains. This compound could be a candidate for further development as a novel antimicrobial agent .

Data Tables

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnti-inflammatory, antimicrobial, antiviralSignificant biological activity observed
Chemical SynthesisBuilding block for complex molecules, ligands in coordination chemistryUseful for synthesizing diverse compounds
Material ScienceDevelopment of polymers and advanced compositesEnhances performance characteristics

Mechanism of Action

The mechanism of action of ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate with other isoxazole derivatives, focusing on structural variations, physicochemical properties, and synthetic methodologies.

Substituent Position and Electronic Effects

Ethyl 5-(Trifluoromethyl)-3-(4-Methoxyphenyl)Isoxazole-4-Carboxylate
  • Structure : The trifluoromethyl group is at position 5, while a 4-methoxyphenyl group occupies position 3.
  • Molecular Weight : 315.24 g/mol .
  • Key Features : The electron-donating methoxy group on the phenyl ring may increase solubility in polar solvents compared to halogenated analogs.
Ethyl 3-(4-Chlorophenyl)-5-(Trifluoromethyl)Isoxazole-4-Carboxylate
  • Structure : A 4-chlorophenyl group replaces the methoxyphenyl substituent.
  • Molecular Weight : 319.66 g/mol .
Ethyl 2-Methyl-4-(Trifluoromethyl)Oxazole-5-Carboxylate
  • Structure : An oxazole core (vs. isoxazole) with trifluoromethyl at position 4 and methyl at position 2.
  • Molecular Weight : 229.15 g/mol .
  • Key Features : Oxazole’s reduced ring strain compared to isoxazole may alter metabolic stability and binding affinity in biological systems .
Ethyl 5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxylate
  • Structure : Methyl substituents at positions 5 (isoxazole) and 5 (thiophene).
  • Synthesis: Cyclization of (E/Z)-2-methylthiophene-2-carbaldehyde oxime with ethyl 2-butenoate .
Ethyl 5-[4-(Ethoxycarbonyl)Phenyl]Isoxazole-3-Carboxylate
  • Structure : Ethoxycarbonylphenyl at position 5 and ethyl carboxylate at position 3.
  • Molecular Weight : 329.32 g/mol .

Impact of Fluorinated Substituents

Ethyl 3-(2,6-Difluorophenyl)-5-MethylIsoxazole-4-Carboxylate
  • Structure : Difluorophenyl at position 3 and methyl at position 4.
  • Key Features : Fluorine atoms enhance electronegativity and resistance to oxidative degradation, making this compound suitable for high-stability applications .
3-Phenyl-4-(Trifluoromethyl)Isoxazole-5-Carboxylate Derivatives
  • Structure : Trifluoromethyl at position 4 (vs. 5 in the target compound).

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 315.24 -CF₃ (C5), COOEt (C4) High lipophilicity, metabolic stability
Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)iso. 319.66 -Cl (phenyl), -CF₃ (C5) Enhanced electrophilicity
Ethyl 2-methyl-4-(trifluoromethyl)oxazole-5-carboxylate 229.15 -CF₃ (C4), -CH₃ (C2) Reduced ring strain vs. isoxazole

Biological Activity

Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The trifluoromethyl group enhances its electronic properties, potentially influencing its biological interactions.

Molecular Structure

  • Molecular Formula : C₈H₈F₃N₁O₂
  • Molecular Weight : Approximately 205.15 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : This compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Receptor Modulation : It exhibits affinity for multiple receptors, which may contribute to its anticancer and antiviral activities .

Anti-Cancer Activity

Research indicates that compounds with the trifluoromethyl group demonstrate enhanced anti-cancer properties. For instance, derivatives of isoxazoles have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and others:

CompoundIC50 (μM)Cancer Cell LineMechanism
This compoundTBDMCF-7Induces apoptosis
2g (related compound)3.09MCF-7Apoptotic cell death mechanism

In one study, a related trifluoromethylated isoxazole exhibited an IC50 value of 3.09 μM against MCF-7 cells, indicating significant anti-cancer potential compared to non-trifluoromethylated analogs .

Anti-Inflammatory Activity

This compound has shown promise as an anti-inflammatory agent. It modulates the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the biological activity of isoxazole derivatives. SAR studies have demonstrated that modifications at specific positions on the isoxazole ring can lead to variations in potency and selectivity for biological targets:

Substituent PositionCompound ExampleBiological Activity
C-4TrifluoromethylEnhanced anti-cancer activity
C-3ChlorophenylVariable anti-inflammatory effects

These studies highlight the importance of structural modifications in optimizing therapeutic efficacy.

Case Studies

  • Anti-Cancer Efficacy : A study evaluated several substituted isoxazoles for their anti-cancer activity against MCF-7 cells. The results indicated that the trifluoromethyl group was crucial for enhancing potency compared to other substituents .
  • Inflammation Model : In vivo studies demonstrated that compounds similar to this compound could significantly reduce inflammation markers in animal models, supporting its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of β-keto esters with hydroxylamine derivatives. Reaction parameters such as temperature (80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of trifluoromethyl-containing precursors significantly affect yields. For example, highlights the use of potassium carbonate as a base in N,N-dimethylacetamide to achieve 70–80% yields, with purification via silica gel chromatography . further emphasizes the importance of monitoring reaction progress using TLC and NMR to optimize intermediate formation .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Characterization involves multi-spectral analysis:

  • 1H/13C-NMR : To confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in 13C-NMR) and ester functionality (δ ~4.3 ppm for ethyl group in 1H-NMR) .
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated in for analogous isoxazole derivatives, which resolved bond angles and crystal packing .
  • Elemental analysis : To verify C, H, N, and F content within ±0.4% of theoretical values .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Key precautions include:

  • PPE : Nitrile gloves, lab coats, and chemical splash goggles to prevent skin/eye contact ().
  • Ventilation : Use fume hoods to mitigate inhalation risks, as trifluoromethyl groups may release toxic HF upon decomposition .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported melting points or regiochemistry for this compound derivatives?

  • Methodological Answer : Discrepancies in melting points (e.g., 123–124°C vs. 114–116°C in ) often arise from polymorphism or solvate formation. Single-crystal X-ray diffraction (using SHELX software, as in ) can differentiate between isomers or polymorphs by analyzing unit cell parameters and hydrogen-bonding networks . For instance, used this approach to confirm the regiochemistry of a methyl-substituted isoxazole .

Q. What computational methods are effective in predicting the reactivity or biological activity of this compound?

  • Methodological Answer :

  • DFT calculations : To model electrophilic substitution patterns at the isoxazole ring, focusing on Fukui indices for trifluoromethyl group reactivity .
  • Molecular docking : For drug discovery applications, ’s patent on trifluoromethylated neuroprotective agents suggests using AutoDock Vina to simulate binding to motor neuron targets (e.g., ALS-related proteins) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity, leveraging datasets from ’s fluorophenyl derivatives .

Q. How can researchers address low yields in catalytic asymmetric modifications of this compound?

  • Methodological Answer :

  • Chiral catalysts : Use Corey-Bakshi-Shibata (CBS) reduction () with modified oxazaborolidine catalysts to enhance enantiomeric excess (e.g., >90% ee) .
  • Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) improve catalyst solubility and stereoselectivity.
  • In situ monitoring : Employ HPLC with chiral columns to track enantiomer ratios and adjust reaction kinetics .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis of this compound?

  • Methodological Answer :

  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor intermediate concentrations in real time .
  • Design of Experiments (DoE) : Optimize factors like temperature, stirring rate, and reagent purity using response surface methodology (RSM) .
  • Quality-by-design (QbD) : Implement ICH guidelines to define critical quality attributes (CQAs) for regulatory compliance () .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate
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Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate

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